7-Bromopyrazolo[1,5-c]pyrimidine

Suzuki-Miyaura coupling Dehalogenation Cross-coupling

Medicinal chemistry programs targeting kinases often face the bottleneck of synthesizing diverse analogs from a single core. 7-Bromopyrazolo[1,5-c]pyrimidine is the optimal solution as a versatile late-stage functionalization intermediate. - Enables rapid parallel synthesis of C7-aryl/heteroaryl libraries via reliable Suzuki-Miyaura coupling. - The 7-bromo handle provides superior oxidative addition efficiency while minimizing premature dehalogenation, ensuring higher isolated yields at scale. - Validated for microwave-assisted protocols with a clear path to flow chemistry for preclinical kilogram-scale campaigns.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
Cat. No. B12971320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromopyrazolo[1,5-c]pyrimidine
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN=C(N2C1=CC=N2)Br
InChIInChI=1S/C6H4BrN3/c7-6-8-3-1-5-2-4-9-10(5)6/h1-4H
InChIKeyLEFWZDNGNJDQRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromopyrazolo[1,5-c]pyrimidine Overview


7-Bromopyrazolo[1,5-c]pyrimidine (CAS: 1369151-70-1; C6H4BrN3; MW: 198.02) is a halogenated fused heterocyclic compound featuring a pyrazole ring ortho-fused to a pyrimidine ring with a bromine atom at the 7-position . This scaffold is recognized as a privileged ATP-mimetic kinase hinge-binding motif due to its structural resemblance to the adenine moiety of ATP [1]. The 7-bromo derivative serves as a versatile synthetic intermediate for late-stage functionalization in medicinal chemistry programs targeting diverse kinases and other therapeutic protein classes .

Suzuki–Miyaura coupling partner for C–C bond formation
ATP-mimetic hinge-binding scaffold for kinase inhibitor research
Orthogonal reactivity enables sequential SNAr then Suzuki protocols

Uniqueness of 7-Bromopyrazolo[1,5-c]pyrimidine


Within the pyrazolo[1,5-c]pyrimidine class, substitution at the 7-position profoundly impacts both synthetic utility and ultimate biological function. Unsubstituted pyrazolo[1,5-c]pyrimidine lacks a reactive handle for late-stage diversification, while alternative 7-halo derivatives (e.g., 7-chloro, 7-iodo) exhibit markedly different reactivity profiles in cross-coupling reactions [1]. The bromine atom at the 7-position represents a critical balance between oxidative addition efficiency and stability against premature dehalogenation during palladium-catalyzed transformations. Furthermore, the electronic and steric properties conferred by the 7-bromo substituent influence downstream target binding in ways that cannot be recapitulated by alternative halogenation patterns, making direct substitution without empirical validation unreliable [2].

7-Chloro analog: lower reactivity may require harsher coupling conditions, reducing yield and functional group tolerance.
7-Iodo analog: higher lability prone to photolytic dehalogenation, compromising storage and reaction reproducibility.
7-Amino or unsubstituted analogs lack the C7 electrophilic coupling handle, which may limit late-stage diversification; electronic changes may alter target binding.

7-Bromopyrazolo[1,5-c]pyrimidine: Comparative Evidence


Suzuki–Miyaura Coupling: 7-Bromo vs. 7-Iodo

In direct comparative studies of halogenated pyrazoles in Suzuki–Miyaura cross-coupling reactions, bromo and chloro derivatives demonstrated significantly superior performance compared to iodo analogs due to markedly reduced propensity for deleterious dehalogenation side reactions [1]. This finding establishes that 7-bromopyrazolo[1,5-c]pyrimidine provides a more reliable synthetic handle than the corresponding 7-iodo derivative for constructing complex biaryl architectures in late-stage functionalization campaigns.

Cross-Coupling
Head-to-head
Br and Cl derivatives reported higher coupling efficiency with reduced dehalogenation side reaction compared to iodo analogs.
Supports selection of Br as reliable coupling partner.
Comparison on aminopyrazole substrates under Suzuki conditions.
Suzuki-Miyaura coupling Dehalogenation Cross-coupling Medicinal chemistry

Sequential Functionalization: 7-Bromo vs. 7-Amino

The 7-bromo substituent on pyrazolo[1,5-c]pyrimidine provides a strategic orthogonal reactive handle that enables sequential functionalization strategies distinct from other 7-substituted analogs. A validated one-pot two-step microwave-assisted protocol uses the 4-chloro substituent for SNAr displacement with amines, followed by Suzuki coupling at the 7-bromo position with boronic acids [1]. This regioselective approach is not accessible with 7-amino or 7-unsubstituted analogs, which lack the electrophilic coupling partner at the 7-position.

Sequential Functionalization
Class-level inference
7-Br enables sequential SNAr at C4 then Suzuki at C7; 7-NH₂ or unsubstituted lack electrophilic handle.
Expands accessible chemical space without scaffold redesign.
Validated under microwave one-pot two-step protocol.
Sequential functionalization SNAr Suzuki coupling Library synthesis

Potent Kinase Inhibition by the Core Scaffold

The pyrazolo[1,5-c]pyrimidine scaffold, when appropriately elaborated, delivers potent kinase inhibition. BindingDB records for pyrazolo-pyrimidine derivatives show IC50 values as low as 0.380 nM against mTOR in DELFIA assay format using purified FLAG-TOR [1]. Additionally, p38α MAP kinase inhibitors based on this scaffold achieve IC50 = 14 nM with selectivity over p38γ and p38δ (IC50 > 30 μM, representing >2,100-fold selectivity) [2]. While these data are from fully elaborated derivatives rather than the 7-bromo intermediate itself, they establish the scaffold's intrinsic capacity for high-potency target engagement, which is enabled by strategic functionalization at positions including the 7-bromo handle.

Scaffold Potency
Class-level inference
Elaborated derivatives: mTOR IC₅₀ 0.380 nM; p38α IC₅₀ 14 nM; >2,100-fold selectivity over p38γ/δ.
Reported high target engagement for functionalized scaffold.
Data from fully elaborated derivatives, not the 7-Br intermediate itself.
Kinase inhibition p38α MAPK mTOR IC50

Optimal Reactivity-Stability Balance of 7-Bromo

The 7-bromo substituent offers an optimal balance of reactivity and stability for procurement and storage compared to other halogenated pyrazolo[1,5-c]pyrimidine analogs. Unlike the more labile 7-iodo derivative, which is prone to photolytic and thermal deiodination, and the less reactive 7-chloro analog requiring harsher coupling conditions, the 7-bromo derivative provides sufficient oxidative addition reactivity for efficient cross-coupling while maintaining acceptable shelf stability [1]. The compound is a stable crystalline solid at ambient temperature with molecular weight of 198.02 and formula C6H4BrN3 , facilitating reproducible weighing and reaction setup in parallel synthesis workflows.

Reactivity-Stability
Supporting evidence
7-Br: C–Br bond energy 285 kJ/mol; balanced reactivity vs. 7-Cl (327 kJ/mol) and 7-I (213 kJ/mol).
May support reproducible procurement and ambient storage.
Qualitative assessment based on bond dissociation energies.
Halogen stability Intermediate stability Synthetic handling Procurement

Patent-Validated Kinase Targets

The pyrazolo[1,5-c]pyrimidine scaffold, with the 7-position as a key diversity point, is extensively validated in the patent literature across multiple high-value kinase targets. Patents disclose pyrazolo-pyrimidine derivatives as highly specific CDK7 inhibitors for cancer therapy [1], B-Raf kinase inhibitors with moderate selectivity over C-Raf and high selectivity in 24-kinase panels [2], Bruton's tyrosine kinase (BTK) inhibitors for autoimmune and B-cell malignancies [3], and MALT1 inhibitors for inflammatory diseases [4]. This broad patent footprint demonstrates that the scaffold—and by extension, functionalizable intermediates like 7-bromopyrazolo[1,5-c]pyrimidine—represents a validated entry point for developing IP-positioned lead compounds across multiple therapeutic areas.

Patent Landscape
Supporting evidence
Patents disclose CDK7, B-Raf, BTK, MALT1 inhibitors based on pyrazolo[1,5-c]pyrimidine.
Scaffold supports IP-positioned lead series across multiple kinase targets.
Independent patent families, 2007–2025 filing period.
CDK7 B-Raf BTK MALT1 Patent landscape

7-Bromopyrazolo[1,5-c]pyrimidine Applications


Late-Stage Diversification for Kinase Libraries

7-Bromopyrazolo[1,5-c]pyrimidine is optimally deployed as a key intermediate in parallel synthesis of kinase-targeted compound libraries. The bromine at the 7-position serves as a reliable Suzuki–Miyaura coupling partner, enabling rapid generation of diverse C7-aryl, heteroaryl, and styryl analogs in array format [1]. The orthogonal reactivity of the C4 position (if present as chloro) allows sequential functionalization for maximal diversity generation from a single core intermediate [2].

Hit-to-Lead Optimization: Solvent-Exposed SAR

In kinase inhibitor optimization, the 7-position of pyrazolo[1,5-c]pyrimidine typically projects toward the solvent-exposed region of the ATP-binding pocket when the scaffold is bound in the hinge region. 7-Bromopyrazolo[1,5-c]pyrimidine enables systematic exploration of this vector through Suzuki coupling with diverse boronic acids bearing solubilizing groups, pharmacokinetic modulators, or targeting moieties, without requiring de novo scaffold synthesis for each analog [1]. This application is particularly valuable when scaffold binding to the kinase hinge (p38α, mTOR, CDK family) has been confirmed via X-ray crystallography or modeling [3].

Scalable Process Chemistry for Kinase Inhibitors

For programs advancing kinase inhibitors to preclinical development, 7-bromopyrazolo[1,5-c]pyrimidine offers advantages in reaction scalability. The reduced dehalogenation propensity of the bromo derivative compared to iodo analogs [1] translates to higher isolated yields and fewer purification challenges at scale. Microwave-assisted protocols have been validated for rapid optimization [2], with potential translation to flow chemistry for manufacturing campaigns. The compound's stable crystalline nature facilitates reproducible weighing and reaction setup in kilogram-scale operations.

Chemical Biology Probes for Target Validation

7-Bromopyrazolo[1,5-c]pyrimidine serves as an ideal starting point for synthesizing chemical biology probes, including affinity reagents and PROTAC precursors. The 7-bromo handle can be elaborated with linkers terminating in biotin, fluorophores, or E3 ligase recruiting moieties via Suzuki coupling, while the core scaffold maintains ATP-competitive binding to the kinase of interest [1]. This application leverages the scaffold's validated kinase inhibition profile (e.g., sub-nanomolar mTOR IC50, 14 nM p38α IC50) [2] to create tool compounds for target engagement and degradation studies.

Application
Selection Property
Validation Focus
Late-stage diversification for kinase libraries
Reactivity in Suzuki–Miyaura coupling
Cross-coupling yield and dehalogenation control
Hit-to-lead SAR at solvent-exposed vector
Orthogonal C7/C4 functionalization
Kinase hinge binding compatibility and vector diversity
Scalable process chemistry
Stability and reaction scalability
Yield consistency and purification profile at scale
Chemical biology probe synthesis
Linker attachment via C7 coupling
Target engagement and selectivity in kinase panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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